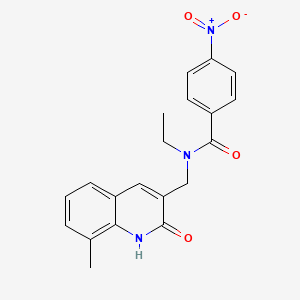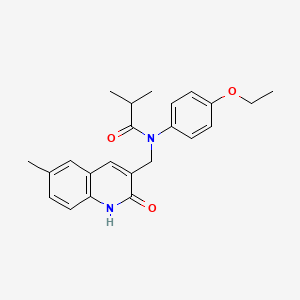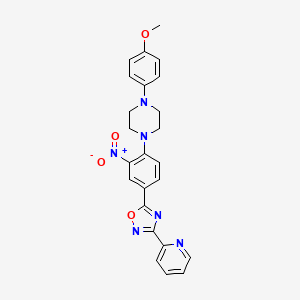
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide, also known as EX-527, is a potent and selective inhibitor of sirtuin 1 (SIRT1), a member of the sirtuin family of NAD+-dependent deacetylases. SIRT1 has been implicated in a wide range of cellular processes, including gene transcription, DNA repair, metabolism, and aging. EX-527 has been extensively studied as a research tool to investigate the role of SIRT1 in various biological pathways.
Mécanisme D'action
SIRT1 is a NAD+-dependent deacetylase that regulates the acetylation status of various proteins, including histones, transcription factors, and metabolic enzymes. By deacetylating these proteins, SIRT1 can modulate their activity and affect various cellular processes. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide inhibits SIRT1 by binding to its catalytic domain and blocking its NAD+-binding site. This prevents SIRT1 from deacetylating its target proteins and alters their activity.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to affect various cellular processes by inhibiting SIRT1. Studies have demonstrated that N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide can modulate energy metabolism, inflammation, and cellular stress response by altering the activity of SIRT1 target proteins. For example, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to increase glucose uptake and insulin sensitivity in adipocytes by inhibiting SIRT1-mediated deacetylation of PPARγ coactivator 1α (PGC-1α). N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has also been shown to inhibit NF-κB signaling and reduce inflammation in various cell types by blocking SIRT1-mediated deacetylation of p65. Additionally, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to protect against oxidative stress and DNA damage by inhibiting SIRT1-mediated deacetylation of FOXO3a.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has several advantages as a research tool. It is a potent and selective inhibitor of SIRT1, which allows for specific modulation of SIRT1 activity without affecting other sirtuins or NAD+-dependent enzymes. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide is also commercially available from various chemical suppliers, which makes it easily accessible to researchers. However, there are also some limitations to the use of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide. Its potency and selectivity may vary depending on the experimental conditions, and its effects on cellular processes may be influenced by other factors, such as the cellular context and the concentration of NAD+.
Orientations Futures
There are several future directions for research involving N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide. One area of interest is the role of SIRT1 in aging and age-related diseases. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to extend lifespan and improve healthspan in various animal models, and further studies are needed to elucidate the mechanisms underlying these effects. Another area of interest is the development of more potent and selective SIRT1 inhibitors. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been used as a starting point for the design of novel SIRT1 inhibitors with improved pharmacological properties, and these compounds may have therapeutic potential for various diseases. Finally, there is a need for further studies to investigate the safety and efficacy of SIRT1 inhibitors in humans, as these compounds may have potential as therapeutic agents for various diseases.
Méthodes De Synthèse
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide can be synthesized using a multistep process starting from commercially available starting materials. The key step involves the condensation of 2-hydroxy-8-methylquinoline with 4-nitrobenzoyl chloride to form the intermediate, which is subsequently coupled with N-ethyl-N-methylamine to yield the final product. The synthesis of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been reported in several publications, and the compound is commercially available from various chemical suppliers.
Applications De Recherche Scientifique
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been widely used as a research tool to investigate the role of SIRT1 in various biological pathways. SIRT1 has been implicated in the regulation of energy metabolism, inflammation, and cellular stress response, and its dysregulation has been linked to various diseases, including cancer, diabetes, and neurodegenerative disorders. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to inhibit SIRT1 activity in vitro and in vivo, and its effects on cellular processes have been extensively studied using cell-based assays and animal models.
Propriétés
IUPAC Name |
N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-3-22(20(25)14-7-9-17(10-8-14)23(26)27)12-16-11-15-6-4-5-13(2)18(15)21-19(16)24/h4-11H,3,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXMMCRSMUCMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7710268.png)







